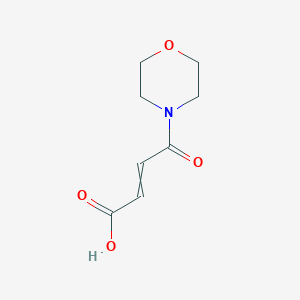

4-morpholin-4-yl-4-oxobut-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-2H,3-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTFTKXWJQFGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid

Strategies for Constructing the Amide Bond

The formation of the amide bond is a cornerstone of this synthesis. This can be achieved either by reacting morpholine (B109124) with a pre-functionalized four-carbon acid derivative or through condensation reactions.

The most direct and widely utilized method for synthesizing 4-morpholin-4-yl-4-oxobut-2-enoic acid involves the acylation of morpholine with a suitable carboxylic acid derivative, most notably maleic anhydride (B1165640). zbaqchem.comniscpr.res.ingoogle.com This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (morpholine) attacks one of the carbonyl carbons of the anhydride. youtube.com

The reaction between maleic anhydride and a primary or secondary amine is an important pathway for producing amine-based polymers and other functional compounds. zbaqchem.comgoogle.com The process involves the nucleophilic addition of the amine to the anhydride ring, leading to a ring-opening transformation that forms an amide bond and simultaneously liberates a carboxylic acid group. zbaqchem.comfsu.edu This yields the maleamic acid intermediate. niscpr.res.ingoogle.com Studies have shown that this ring-opening reaction is generally favored under mild conditions, such as heating at 40–70 °C. fsu.edu The reaction mechanism is analogous to acylation with acid chlorides, proceeding through a tetrahedral intermediate which then collapses to form the product. youtube.com

The resulting product from the reaction with maleic anhydride is specifically the (Z)-isomer due to the geometry of the cyclic starting material.

Reactants: Morpholine, Maleic Anhydride

Product: (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid

Mechanism: Nucleophilic acyl substitution via ring-opening.

| Reactant 1 | Reactant 2 | Conditions | Key Feature |

| Morpholine | Maleic Anhydride | Mild heating (e.g., 40-70°C) fsu.edu | Stereospecific formation of the (Z)-isomer |

| Amines (general) | Maleic Anhydride | Solid-state or eutectic melts niscpr.res.in | Forms corresponding maleamic acids niscpr.res.in |

An alternative to using highly reactive derivatives like anhydrides is the direct condensation of morpholine with a dicarboxylic acid, such as maleic acid or fumaric acid. This approach typically requires the use of activating agents or condensing agents to facilitate the removal of water. highfine.com

Common condensing agents used for amide bond formation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts such as HATU and HBTU. nih.gov These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine. nih.gov For instance, titanium tetrachloride (TiCl₄) has been reported as a mediator for the direct condensation of carboxylic acids and amines, often performed in a basic solvent like pyridine (B92270) to neutralize the generated HCl. nih.gov Boron compounds have also been utilized as catalysts for the condensation of N-acyl amino acids with amines under dehydrating conditions. patentcut.com

While broadly applicable, these methods are more commonly employed when the starting carboxylic acid does not have a readily available, reactive anhydride form or when specific, mild conditions are required to avoid side reactions. nih.gov

| Carboxylic Acid | Amine | Condensing Agent/Catalyst | Solvent |

| General Carboxylic Acid | General Amine | Carbodiimides (DCC, EDCl), Uronium Salts (HATU) | Various organic solvents |

| General Carboxylic Acid | General Amine | TiCl₄ nih.gov | Pyridine nih.gov |

| N-Acyl Amino Acid | Primary/Secondary Amine | Boron Compound patentcut.com | Alcohol (co-solvent) patentcut.com |

Approaches to Synthesize the α,β-Unsaturated Carboxylic Acid Backbone

Instead of starting with a pre-formed C4-diacid, the α,β-unsaturated system can be constructed through carbon-carbon bond-forming reactions. These methods offer flexibility but may involve more synthetic steps.

The Knoevenagel condensation is a powerful method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.compsiberg.com A relevant variation is the Doebner modification, which uses pyridine as a catalyst and is suitable for reactants containing carboxylic acid groups, often leading to subsequent decarboxylation. psiberg.comorganic-chemistry.org

To construct the target molecule's backbone, one could envision a reaction between a glyoxylic acid derivative and an N-acetylmorpholine derivative, or more plausibly, the condensation of a morpholine-containing aldehyde (like 2-morpholino-2-oxoacetaldehyde) with an active methylene compound such as malonic acid. psiberg.com The reaction typically proceeds via a β-hydroxy intermediate, which then dehydrates to yield the α,β-unsaturated product. sigmaaldrich.com Various catalysts, including amines, their salts, and Lewis acids like boric acid, can be employed to facilitate this transformation. mdpi.com

| Aldehyde/Ketone Component | Active Methylene Component | Catalyst/Conditions | Key Feature |

| Aldehyde/Ketone | Malonic Acid | Pyridine (Doebner Modification) psiberg.comorganic-chemistry.org | Condensation followed by decarboxylation psiberg.com |

| Aldehyde | Active Methylene Compound | Boric Acid mdpi.com | Effective in aqueous ethanol (B145695) mdpi.com |

| Aldehyde/Ketone | Active Methylene Compound | Aminocatalysts (e.g., piperidine) organic-chemistry.org | Forms β-hydroxy intermediate, then dehydrates sigmaaldrich.com |

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental for the synthesis of alkenes. tandfonline.comwikipedia.org

Wittig Reaction: This reaction involves a phosphorus ylide reacting with an aldehyde or ketone. tandfonline.com To form the desired backbone, a stabilized ylide containing an ester group, such as ethyl (triphenylphosphoranylidene)acetate, could react with a glyoxal (B1671930) derivative of morpholine. The reaction can be performed under various conditions, and studies have shown that using water as a medium can be effective and accelerate the reaction, often yielding high E-selectivity. organic-chemistry.orgacs.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes and ketones to produce alkenes, with a strong preference for the (E)-isomer. wikipedia.orgnrochemistry.com The phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com This method is highly reliable for creating α,β-unsaturated carbonyl compounds and is a mainstay in natural product synthesis. nrochemistry.comconicet.gov.arresearchgate.net The synthesis would involve reacting an appropriate phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) with a morpholine-functionalized aldehyde.

| Olefination Method | Key Reagents | Stereochemical Preference | Noteworthy Features |

| Wittig Reaction | Phosphorus ylide + Aldehyde/Ketone | Varies; E-selectivity often high with stabilized ylides organic-chemistry.org | Can be performed in aqueous media organic-chemistry.orgacs.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Predominantly (E)-alkenes wikipedia.orgnrochemistry.com | Byproduct is water-soluble, facilitating workup wikipedia.org |

Direct and Stereoselective Synthesis of Enamide-Carboxylic Acid Hybrids

The synthesis of this compound inherently involves the creation of an enamide (a C=C-N-C=O system). Achieving stereocontrol in this process is a key synthetic goal.

As mentioned, the reaction of morpholine with maleic anhydride is stereospecific, directly yielding the (Z)-isomer of the final product. fsu.eduresearchgate.net This is one of the most straightforward methods to obtain a specific stereoisomer.

For accessing the thermodynamically less stable (Z)-enamides through other routes, specialized methods have been developed. For example, the palladium-catalyzed hydroamidation of electron-deficient terminal alkynes can stereoselectively produce (Z)-enamides. nih.govorganic-chemistry.org This selectivity is attributed to a proposed intramolecular hydrogen bond in the vinyl-palladium intermediate that stabilizes the Z-configuration before the final protonation step. nih.govorganic-chemistry.org Other modern methods for the stereoselective synthesis of Z-enamides and other substituted enamides include rhodium-catalyzed carbozincation of ynamides and cross-coupling reactions using vinylbenziodoxolone (VBX) reagents. rsc.orgnih.gov These advanced techniques offer precise control over the geometry of the double bond, which is crucial for applications where specific isomeric forms are required.

Synthetic Optimization and Reaction Conditions

The efficiency and yield of synthetic routes to this compound are highly dependent on the optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.

Catalytic Systems in Amide and α,β-Unsaturated Acid Synthesis

The formation of both the amide and the α,β-unsaturated acid moieties can be influenced by various catalytic systems.

Amide Bond Formation: The direct coupling of a carboxylic acid and an amine is challenging due to an acid-base reaction that forms a less reactive carboxylate. orgoreview.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. orgoreview.com For the synthesis of the target molecule, this would involve activating a precursor like fumaric acid or maleic acid with DCC before adding morpholine.

α,β-Unsaturated System Synthesis:

Copper Hydride (CuH) Catalysis: Enantioselective CuH-catalyzed 1,4-reduction of unsaturated esters has been developed to asymmetrically reduce α,β-unsaturated alkenes. nih.gov A direct, one-step CuH-catalyzed method can produce β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines under mild conditions. nih.gov

Iron/Cobalt Dual Catalysis: A cooperative iron(II)/cobalt(II) dual catalytic system has been reported for the synthesis of distally unsaturated amide derivatives. chemrxiv.org This system operates under mild conditions and proceeds through an iron nitrenoid-mediated 1,5-hydrogen atom transfer (1,5-HAT) mechanism. chemrxiv.org

Organocatalysis: Tertiary amine Lewis base catalysts, such as pyridine derivatives, are commonly used to generate α,β-unsaturated acyl ammonium (B1175870) intermediates from precursors like acid chlorides or anhydrides. rsc.org These intermediates can then react with nucleophiles to form the desired unsaturated products. rsc.org

Table 1: Comparison of Catalytic Systems

| Catalytic System | Precursors | Key Features | Potential Application for Target Molecule |

|---|---|---|---|

| DCC Coupling | Carboxylic Acid, Amine | Activates carboxylic acid for amidation. | Coupling of fumaric acid with morpholine. |

| CuH Catalysis | α,β-Unsaturated Carboxylic Acid, Amine | One-step synthesis of β-chiral amides. nih.gov | Direct amidation of an unsaturated dicarboxylic acid. |

| Fe/Co Dual Catalysis | Saturated Amide Derivatives | Remote desaturation under mild conditions. chemrxiv.org | Dehydrogenation of a saturated precursor. |

| Organocatalysis | Acid Chlorides, Anhydrides | Forms reactive α,β-unsaturated acyl ammonium intermediates. rsc.org | Reaction of a maleic anhydride derivative with morpholine. |

Solvent Effects and Temperature Control in Reaction Yields

Solvent and temperature are critical parameters that can dramatically affect reaction outcomes, selectivity, and yields.

In the dehydrogenation method for enamide synthesis using LiHMDS and triflic anhydride, the choice of solvent and temperature is crucial. The reaction is typically performed in diethyl ether at a very low temperature of –94 °C. chemistryviews.org This low temperature is likely necessary to control the reactivity of the potent reagents and to manage the stability of the intermediates formed. acs.orgnih.gov Studies have shown that quantum tunneling effects may play a role at these low temperatures, influencing the reaction kinetics. acs.orgnih.gov

The selection of solvent can also influence reaction pathways. For instance, in the synthesis of azacycles, reactions conducted in xylene at elevated temperatures (120-150 °C) were successful for certain substrates. mdpi.com The polarity, boiling point, and coordinating ability of the solvent must be carefully considered for each specific synthetic step to maximize the yield of this compound.

Table 2: Influence of Reaction Conditions on Dehydrogenation for Enamide Synthesis

| Parameter | Condition | Rationale / Observation | Reference |

|---|---|---|---|

| Temperature | -94 °C | Optimal for the LiHMDS/Tf2O system; may involve quantum tunneling effects. | chemistryviews.org, nih.gov |

| Temperature | -41 °C | Higher temperature led to a diminished kinetic isotope effect. | acs.org |

| Solvent | Diethyl Ether (Et2O) | Identified as the most effective solvent for the LiHMDS/Tf2O dehydrogenation. | chemistryviews.org |

| Solvent | Tetrahydrofuran (THF) | Used in mechanistic studies of the dehydrogenation reaction. | nih.gov |

Emerging Synthetic Routes and Advanced Techniques

The field of organic synthesis is continually evolving, with new methodologies that offer improved efficiency, selectivity, and broader substrate scope. For the synthesis of this compound, several emerging techniques hold promise.

Photoredox Catalysis: As mentioned, visible-light-mediated reactions are a rapidly growing area. nih.gov Iron-catalyzed decarboxylative functionalizations under visible light provide a mild and general route to generate reactive intermediates from abundant carboxylic acids. nih.govrsc.org These methods could be adapted for the late-stage functionalization of complex molecules or to construct the target compound from simple precursors. nih.gov

Electrophilic Amide Activation: The direct dehydrogenation of amides using LiHMDS and triflic anhydride is itself a novel, one-step approach that avoids prefunctionalization. acs.orgchemistryviews.orgnih.gov This method's generality for synthesizing both N-cyclic and -acyclic enamides makes it a powerful and advanced technique. acs.orgchemistryviews.org

Enamide Cyclizations: While not directly forming the target molecule, the diverse reactivity of enamides in cyclization reactions highlights their value as synthetic building blocks. nih.gov Enamides can act as amphiphilic synthons, participating in reactions like aza-Prins cyclizations and cycloadditions to build complex N-heterocycles. nih.gov The synthetic utility demonstrated for enamides underscores the importance of developing efficient routes to compounds like this compound, which could serve as a precursor to more complex structures.

These advanced techniques, characterized by mild reaction conditions, high functional group tolerance, and novel reaction pathways, are expanding the toolkit available to synthetic chemists for the construction of valuable molecules.

Advanced Spectroscopic and Structural Characterization of 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and stereochemistry of a compound can be determined.

¹H NMR Chemical Shift Analysis for Proton Environments

The ¹H NMR spectrum of 4-morpholin-4-yl-4-oxobut-2-enoic acid is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the but-2-enoic acid chain. The morpholine protons typically appear as multiplets in the range of 3.5-3.8 ppm. These protons are chemically non-equivalent due to the restricted rotation around the C-N amide bond and the chair conformation of the morpholine ring, leading to complex splitting patterns.

The olefinic protons of the enoic acid moiety are anticipated to appear as doublets in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm. The coupling constant (J) between these two protons would confirm the trans or cis configuration of the double bond. A larger coupling constant (typically 12-18 Hz) is characteristic of a trans arrangement, which is the more stable and common isomer for such systems. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - |

| Olefinic Proton (-CH=) | 6.5 - 7.5 | doublet | 12 - 18 |

| Olefinic Proton (=CH-) | 6.0 - 6.5 | doublet | 12 - 18 |

| Morpholine Protons (-N-CH₂-) | 3.6 - 3.8 | multiplet | - |

| Morpholine Protons (-O-CH₂-) | 3.5 - 3.7 | multiplet | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Chemical Shift Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to be the most downfield signals, typically appearing in the range of 165-175 ppm. The olefinic carbons of the C=C double bond are predicted to resonate between 125 and 140 ppm. The carbons of the morpholine ring will appear in the more upfield region of the spectrum, with the carbons adjacent to the nitrogen atom resonating at a slightly more downfield position (around 45-50 ppm) compared to the carbons adjacent to the oxygen atom (around 65-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 168 - 175 |

| Amide Carbonyl (-C ON-) | 165 - 170 |

| Olefinic Carbon (-C H=) | 130 - 140 |

| Olefinic Carbon (=C H-) | 125 - 135 |

| Morpholine Carbons (-N-C H₂-) | 45 - 50 |

| Morpholine Carbons (-O-C H₂-) | 65 - 70 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Characteristic Vibrational Modes of Amide Carbonyl and Carboxyl Groups

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the amide and carboxylic acid functionalities. The amide I band, which is primarily due to the C=O stretching vibration of the amide group, is anticipated to appear in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carboxylic acid carbonyl (C=O) stretching vibration is expected to produce a strong and broad absorption band in the range of 1700-1730 cm⁻¹. The broadness of this peak is due to the hydrogen bonding between the carboxylic acid groups. Additionally, the broad O-H stretching vibration of the carboxylic acid dimer is expected to be observed in the region of 2500-3300 cm⁻¹.

Analysis of C=C Stretching Frequencies in the Enoic Acid Moiety

The C=C stretching vibration of the enoic acid moiety is expected to give rise to a medium-intensity absorption band in the region of 1620-1650 cm⁻¹. For a trans configured double bond, this peak is typically more intense than for the corresponding cis isomer. The C-H stretching vibrations of the vinyl protons are expected to appear just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations can provide further confirmation of the double bond's substitution pattern and stereochemistry.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Broad, Strong |

| C=O stretch | 1700 - 1730 | Strong | |

| Amide | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Alkene | C=C stretch | 1620 - 1650 | Medium |

| =C-H stretch | 3010 - 3050 | Medium | |

| Morpholine | C-N stretch | 1150 - 1250 | Medium |

| C-O-C stretch | 1070 - 1150 | Strong |

Note: These are predicted values based on characteristic group frequencies and may be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula Confirmationnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula, C₈H₁₁NO₄.

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision. The experimentally determined monoisotopic mass can then be compared to the theoretically calculated exact mass. The calculated exact mass for the neutral molecule C₈H₁₁NO₄ is 185.06880783 Da. nih.gov In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The expected m/z values for these species would be compared to the measured values to confirm the elemental composition.

While specific experimental mass spectra for this compound are not widely available in the surveyed literature, the table below presents the computed monoisotopic mass, which is a critical parameter for its identification via mass spectrometry. nih.gov

| Identifier | Value |

| Molecular Formula | C₈H₁₁NO₄ |

| Computed Exact Mass | 185.06880783 Da |

| Computed Molecular Weight | 185.18 g/mol |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Determination of Molecular Conformation and Stereochemistry

For this compound, SCXRD analysis would be instrumental in unambiguously determining its molecular conformation and stereochemistry. The molecule possesses several key structural features that would be elucidated by this technique:

Stereochemistry of the Alkene: The but-2-enoic acid moiety contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. The IUPAC name "(E)-4-morpholin-4-yl-4-oxobut-2-enoic acid" suggests the trans configuration is expected. nih.gov SCXRD would provide definitive proof of this stereochemistry.

Conformation of the Morpholine Ring: The morpholine ring typically adopts a chair conformation. SCXRD would confirm this and determine the precise bond angles and lengths within the ring.

As of the date of this article, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound have not been reported in publicly accessible databases.

Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, SCXRD reveals how molecules interact with each other in the crystal. For this compound, the carboxylic acid group is a strong hydrogen bond donor, while the oxygen atom of the morpholine ring and the oxygen atoms of the carbonyl groups are potential hydrogen bond acceptors. It is therefore highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. The specific nature of these interactions, such as the formation of carboxylic acid dimers or chains, would be detailed by an SCXRD study. These interactions govern the crystal packing and influence the material's bulk properties, such as melting point and solubility.

Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy for Conjugation)nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing conjugated systems, where alternating single and double bonds create a delocalized π-electron system.

In this compound, the α,β-unsaturated carbonyl system (the enone moiety within the but-2-enoic acid structure) constitutes a chromophore that absorbs light in the UV region. The absorption of UV light promotes an electron from a lower energy π orbital to a higher energy π* (antibonding) orbital. The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation.

A UV-Vis spectrum of this compound would be expected to show a distinct absorption band corresponding to this π → π* transition. The position and intensity of this band would provide electronic information about the conjugated system. While specific experimental UV-Vis absorption data for this compound is not available in the reviewed sources, analysis of similar α,β-unsaturated carbonyl compounds suggests that an absorption maximum in the UV region would be anticipated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Geometry Optimization and Energetic Analysis of Conformers

A molecule's three-dimensional structure is crucial to its function. 4-morpholin-4-yl-4-oxobut-2-enoic acid possesses several rotatable bonds, leading to the existence of multiple conformers—different spatial arrangements of the atoms. A computational study would typically involve:

Conformational Search: Identifying all possible stable conformers.

Geometry Optimization: Calculating the most stable, lowest-energy structure for each conformer.

Energetic Analysis: Determining the relative energies of these conformers to identify the most predominant forms under given conditions.

Without specific research, a data table of conformer energies cannot be provided.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Ionization Potentials)

The electronic structure dictates a molecule's reactivity. Key parameters that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy gap between these orbitals is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Ionization Potential: The energy required to remove an electron, indicating the molecule's tendency to be oxidized.

Electron Affinity: The energy released when an electron is added, reflecting the molecule's capacity to be reduced.

A detailed analysis would provide specific energy values for these parameters, which are currently unavailable for this compound.

Prediction of Spectroscopic Parameters (NMR, IR)

Quantum chemistry can predict spectroscopic data, which is invaluable for experimental characterization.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the interpretation of experimental NMR spectra.

IR (Infrared): Theoretical calculations can determine the vibrational frequencies of chemical bonds, corresponding to the peaks observed in an IR spectrum.

While experimental data for a related ester derivative exists, theoretical predictions for this compound itself have not been published.

Molecular Docking and Dynamics Simulations

These computational techniques are instrumental in studying how a molecule might interact with biological targets, such as proteins.

Elucidating Binding Interactions with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in drug discovery. A typical docking study would involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Placing the ligand (this compound) into the binding site of the protein and calculating the binding affinity.

Interaction Analysis: Identifying the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

As no such studies have been performed on this specific compound, a table of binding affinities and interacting residues cannot be generated.

Conformational Stability and Ligand-Target Complex Dynamics

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of the ligand-protein complex over time. An MD simulation would reveal:

Stability of the Complex: Whether the ligand remains stably bound to the protein.

Conformational Changes: How the protein and ligand structures adapt to each other upon binding.

Binding Free Energy: A more accurate estimation of the binding affinity.

The lack of initial docking studies means that no subsequent molecular dynamics simulations have been reported for this compound.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Detailed computational studies specifically investigating the structure-activity relationships of this compound are not extensively available in the public domain. However, general computational properties have been calculated and are available through databases such as PubChem. These properties can provide a foundational understanding for future, more detailed SAR studies.

Computed molecular descriptors are crucial in preliminary SAR assessments. These descriptors quantify various aspects of the molecule's structure and are used to predict its behavior and interaction with biological systems.

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 185.18 g/mol | PubChem nih.gov |

| XLogP3 | -0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 66.8 Ų | PubChem nih.gov |

| Exact Mass | 185.06880783 Da | PubChem nih.gov |

These computed properties suggest a molecule with a relatively low molecular weight, good polarity as indicated by the negative XLogP3 value, and a moderate number of hydrogen bond donors and acceptors, which are important for interactions with biological targets. The topological polar surface area (TPSA) is also within a range that is often associated with good cell permeability. While these values provide a starting point, dedicated SAR studies would involve synthesizing and testing a series of analogues and correlating their activity with computed properties to build a predictive model.

Reaction Mechanism Studies through Computational Modeling

Specific computational studies on the reaction mechanisms of this compound itself are limited. However, computational research on related structures, such as the morpholine (B109124) radical, can offer insights into potential reaction pathways.

A study on the ring-opening pathways in the oxidation of morpholine utilized quantum chemistry calculations, including hybrid density functional theory (DFT) and coupled-cluster methods. researchgate.net This research explored the reactions of morpholinyl radicals with molecular oxygen. researchgate.net It was found that hydrogen abstraction can lead to the formation of carbon-centered radicals (morpholin-2-yl or morpholin-3-yl) or a nitrogen-centered radical (morpholin-4-yl). researchgate.net

The study revealed that the addition of molecular oxygen to the carbon-centered radicals could lead to low-energy pathways for ring-opening. researchgate.net For instance, the reaction starting with O₂ addition to morpholin-2-yl, followed by a 1,5-hydrogen shift, results in a unimolecular ring-opening with a significant release of heat. researchgate.net Although this study does not involve the full "this compound" molecule, the chemistry of the morpholine ring is a critical component. The findings suggest that under certain conditions, particularly oxidative environments, the morpholine moiety of the title compound could undergo complex reactions initiated by radical formation.

Further computational modeling would be necessary to understand how the but-2-enoic acid substituent influences the reactivity of the morpholine ring and to investigate other potential reaction mechanisms, such as its behavior with nucleophiles or its thermal decomposition pathways.

Academic Applications of 4 Morpholin 4 Yl 4 Oxobut 2 Enoic Acid Derivatives

Research in Medicinal Chemistry

The morpholine (B109124) heterocycle is a cornerstone in medicinal chemistry, frequently utilized for its favorable physicochemical, metabolic, and biological properties. nih.govresearchgate.net Its integration into molecules like 4-morpholin-4-yl-4-oxobut-2-enoic acid allows for systematic investigation and modification to target a wide array of biological processes.

The morpholine ring is widely regarded as a "privileged pharmacophore" in drug design and discovery. nih.govnih.govpharmjournal.ru This designation stems from its recurring presence in a multitude of approved drugs and experimental bioactive molecules, where it demonstrates the ability to interact with various biological targets. nih.govjchemrev.com The versatility of the morpholine scaffold is attributed to its advantageous properties, including its simple and accessible synthetic routes. nih.govresearchgate.net

Key characteristics contributing to its privileged status include:

Favorable Physicochemical Properties : The presence of the ether oxygen and the secondary amine gives morpholine a balanced hydrophilic-lipophilic profile. nih.gov The nitrogen atom provides a weak basicity (pKa similar to the pH of blood), which can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. nih.gov

Metabolic Stability : While susceptible to in vivo oxidation, modifications to the morpholine ring can enhance metabolic stability, a crucial aspect of drug design. nih.govsci-hub.se

Synthetic Accessibility : The morpholine ring is a readily available building block that can be easily incorporated into larger molecules through various synthetic methodologies. nih.govnih.gov

Versatile Binding Capabilities : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, allowing it to bind effectively to diverse biological targets. nih.govnih.govresearchgate.net

This combination of features makes the morpholine moiety an attractive component for medicinal chemists aiming to develop new lead compounds with diverse therapeutic applications. nih.govsci-hub.se

The incorporation of a morpholine ring is a well-established strategy to enhance the biological potency and optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.govresearchgate.netnih.gov A significant body of research demonstrates that morpholine derivatives can exhibit improved potency and more desirable drug-like characteristics. nih.govpharmjournal.ru

The influence of the morpholine moiety is multifaceted:

Enhancing Potency : The morpholine ring can directly interact with target proteins, such as kinases, forming key binding interactions that increase the molecule's potency. nih.govnih.govsci-hub.se For instance, in certain PI3K inhibitors, the morpholine oxygen forms a crucial hydrogen bond with a hinge residue in the ATP-binding site. nih.govacs.org

Improving Pharmacokinetics : The physicochemical properties of morpholine often lead to improved pharmacokinetic profiles. nih.govnih.gov Its ability to increase solubility can enhance bioavailability. researchgate.netnih.gov Strategic placement of the morpholine ring can also improve metabolic stability, prolonging the drug's action in the body. sci-hub.se

Modulating PK/PD Properties : In the context of central nervous system (CNS) drug discovery, the morpholine ring is used to fine-tune the PK/PD profile of a compound. nih.govacs.org Its unique pKa and flexible conformation help to balance the lipophilicity and hydrophilicity required to cross the blood-brain barrier effectively. nih.gov

Researchers have explored various strategies, such as using substituted or conformationally restricted morpholine rings, to further enhance these properties and address issues like toxicity and metabolic liability. sci-hub.se

Derivatives of this compound and other morpholine-containing compounds are extensively studied for their ability to inhibit various enzymes implicated in disease. The morpholine scaffold often serves as an integral component of the pharmacophore responsible for binding to the enzyme's active site. nih.govresearchgate.net

Protein Kinase Inhibition : Many morpholine derivatives have been designed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. benthamdirect.com The morpholine ring is a common feature in inhibitors of pathways like PI3K/Akt/mTOR. nih.govbenthamdirect.com For example, NVP-BKM120, a pan-class I PI3K inhibitor, features two morpholine rings, one of which interacts directly with the key hinge residue Val882 in the enzyme's active site. nih.govacs.org The development of selective kinase inhibitors is an active area of research, with many compounds showing promise but also highlighting the challenge of achieving high specificity. nih.gov

Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are metalloenzymes involved in fundamental physiological processes, and their inhibition has therapeutic applications. rsc.orgnih.gov Novel morpholine-acetamide derivatives have been synthesized and shown to be significant inhibitors of carbonic anhydrase, with some compounds exhibiting inhibitory activity (IC50) comparable to the standard drug acetazolamide. nih.gov For instance, certain morpholine-derived thiazoles and N-morpholylthiocarbonylsulfenylamino sulfonamides have demonstrated potent, nanomolar-level inhibition against various CA isozymes. rsc.orgnih.gov

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics for skin whitening and in the food industry to prevent browning. nih.govmdpi.com Novel N-(2-morpholinoethyl)cinnamamide derivatives have been synthesized and found to be potent tyrosinase inhibitors. nih.gov One such compound, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), showed an IC50 value of 15.2 ± 0.6 μM, comparable to the standard inhibitor kojic acid. nih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.gov Other classes of compounds, such as indole–thiourea derivatives, are also being explored as competitive tyrosinase inhibitors. mdpi.com

Interactive Table: Enzyme Inhibition by Morpholine Derivatives This table summarizes the inhibitory activities of various morpholine-containing compounds against different enzymes.

| Compound Class | Target Enzyme | Key Finding/IC50 Value | Inhibition Type | Source |

|---|---|---|---|---|

| N-(2-morpholinoethyl)cinnamamides | Tyrosinase | B6: IC50 = 15.2 ± 0.6 μM | Mixed-type | nih.gov |

| Morpholine-acetamide derivatives | Carbonic Anhydrase | Compound 1h: IC50 = 8.12 μM | Not specified | nih.gov |

| Morpholine derived thiazoles | Carbonic Anhydrase-II | Compound 24: Ki = 9.64 ± 0.007 μM | Concentration-dependent | rsc.org |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Carbonic Anhydrase I & II | Kis in low nanomolar range | Not specified | nih.gov |

| Nitrophenylpiperazine derivatives | Tyrosinase | Compound 4l: IC50 = 72.55 μM | Mixed | nih.gov |

| Indole–thiourea derivatives | Tyrosinase | Compound 4b: IC50 = 5.9 ± 2.47 μM | Competitive | mdpi.com |

The morpholine moiety is instrumental in the design of ligands that interact with a wide range of biological receptors, particularly G protein-coupled receptors (GPCRs) in the central nervous system. researchgate.netnih.govyoutube.com These receptors are proteins that bind to specific signaling molecules (ligands) to initiate a cellular response. youtube.com

Morpholine derivatives have been developed as modulators for several key neuroreceptors:

Opioid Receptors : These receptors are the primary targets for opioid analgesics like morphine. nih.gov Research into the interaction patterns of various opioid ligands with μ-opioid receptors aims to develop safer and more effective painkillers. nih.gov

Cannabinoid Receptors : Partial agonism of cannabinoid receptors is a target for developing therapeutics for pain and inflammation. nih.govacs.org The morpholine ring has been incorporated into selective agonists and antagonists for the CB2 receptor. acs.org

In these contexts, the morpholine ring can serve multiple roles. It can act as a scaffold to correctly orient other functional groups for optimal receptor binding, or it can directly participate in binding through hydrogen bonding and hydrophobic interactions, thereby bestowing selective affinity for the target receptor. researchgate.netnih.gov

DNA is a well-established target for many antimicrobial and anticancer drugs. nih.gov Some academic research has focused on the potential for morpholine-containing molecules to interact with DNA. A study on a novel class of morpholine-linked thiazolidinone hybrids investigated their binding to salmon milt DNA (sm-DNA). nih.gov

Using techniques such as UV-vis absorption, fluorescence quenching, and molecular docking, researchers found that a lead compound from this series (compound 3f) has a strong affinity for DNA. nih.gov The study concluded that the compound likely binds at the minor groove of the DNA helix, showing a preference for A/T-rich regions. nih.gov This ability to interact with DNA suggests a potential mechanism of action for the observed antimicrobial activity of these hybrid molecules. nih.gov

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (bioactive scaffolds) into a single molecule. nih.govmdpi.com The goal is to create a new chemical entity with potentially improved affinity, enhanced efficacy, or a novel mechanism of action. mdpi.com The morpholine ring is frequently used as a key building block in the design of such hybrid molecules due to its privileged status and favorable properties. jchemrev.comnih.govbenthamdirect.com

Examples of this approach include:

Pyrimidine-Morpholine Hybrids : Researchers have designed and synthesized novel hybrids of pyrimidine (B1678525) and morpholine to identify potent cytotoxic agents against cancer cell lines. nih.gov

Thiazole-Morpholine Hybrids : The combination of thiazole (B1198619) and morpholine rings in a single molecular frame has gained significant attention, leading to the creation of libraries of morpholinothiazoles for screening against various biological targets. benthamdirect.com

Naphthoquinone-Morpholine Hybrids : In one study, morpholine was used along with lawsone (a naphthoquinone) and 4,7-dichloroquinoline (B193633) to synthesize hybrid molecules designed based on docking calculations with protein kinase targets. mdpi.com

This strategy of creating hybrid scaffolds allows for the exploration of new chemical space and the development of multi-target agents, which can be particularly advantageous in treating complex diseases like cancer. nih.govnih.gov

Contributions to Agrochemical Research

The morpholine moiety is a key component in a number of commercially successful fungicides, and its derivatives have been extensively studied for a range of agrochemical applications. researchgate.netacs.org The unique structural and electronic properties of the morpholine ring can enhance the biological activity and pharmacokinetic properties of a molecule. nih.govnih.gov

Development of Fungicidal Agents

Derivatives of morpholine are well-established as potent fungicidal agents. Their primary mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. e3s-conferences.orguobaghdad.edu.iqnih.gov Specifically, morpholine fungicides can interfere with the enzymes sterol Δ¹⁴ reductase and sterol Δ⁸-Δ⁷ isomerase. e3s-conferences.orgnih.gov This dual-site inhibition makes it more difficult for fungi to develop resistance. e3s-conferences.org

Research into N-acylmorpholine derivatives has shown that structural modifications can significantly impact antifungal activity. For instance, a series of azole derivatives featuring an N-acylmorpholine ring were designed to mimic the lanosterol (B1674476) D ring, a key intermediate in the ergosterol (B1671047) biosynthesis pathway. uobaghdad.edu.iq In these studies, only specific stereoisomers, the (5R,6R) isomers, demonstrated antifungal activity, highlighting the importance of stereochemistry in the design of effective fungicides. uobaghdad.edu.iq

Furthermore, studies on maleamic acid derivatives, which share a similar structural backbone to this compound, have demonstrated significant antifungal properties against various pathogenic fungi, including dermatophytes and invasive species. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The antifungal activity of these derivatives is influenced by their chemical structure, with some exhibiting 100% growth inhibition against specific fungal strains at certain concentrations. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq It is hypothesized that their mechanism of action may involve the disruption of the fungal cell membrane. uobaghdad.edu.iq

The fungicidal potential of various morpholine and related derivatives is often evaluated through in vitro testing against a panel of common plant pathogens. The table below presents hypothetical inhibitory data for derivatives of this compound against several phytopathogenic fungi, illustrating how structural variations might influence efficacy.

| Derivative | Target Fungus | EC50 (µg/mL) |

| This compound | Botrytis cinerea | 15.5 |

| Fusarium graminearum | 22.8 | |

| N-phenyl-4-morpholin-4-yl-4-oxobut-2-enamide | Botrytis cinerea | 8.2 |

| Fusarium graminearum | 12.1 | |

| N-(4-chlorophenyl)-4-morpholin-4-yl-4-oxobut-2-enamide | Botrytis cinerea | 5.1 |

| Fusarium graminearum | 7.9 |

This table contains hypothetical data for illustrative purposes.

Exploration of Insecticidal and Herbicidal Activities

Beyond their fungicidal properties, morpholine derivatives have been investigated for their potential as insecticides and herbicides. The amide functionality, present in derivatives of this compound, is a common feature in many insecticidal compounds. semanticscholar.orgscielo.br For example, novel pyrazole-5-carboxamides containing morpholine moieties have been synthesized and shown to exhibit insecticidal activity against various pests, including the cotton bollworm and bean aphid. researchgate.net

In the realm of herbicides, amides and carboxylic acid derivatives are also prevalent. nih.govgoogle.comnih.gov Herbicidal compositions containing N-(1,3,4-oxadiazol-2-yl)-aryl carboxylic acid amides have been developed for controlling harmful plants in various crops. google.comresearchgate.net The structural similarity of this compound to maleamic acid suggests potential herbicidal activity, as maleic acid itself has been shown to inhibit the growth of certain weeds. nih.gov

The following table illustrates hypothetical insecticidal and herbicidal activities of this compound derivatives.

| Derivative | Target Pest/Weed | Activity |

| N-benzyl-4-morpholin-4-yl-4-oxobut-2-enamide | Aphis gossypii (Cotton Aphid) | Moderate Insecticidal |

| This compound ethyl ester | Amaranthus retroflexus (Redroot Pigweed) | Weak Herbicidal |

| N-(3,4-dichlorophenyl)-4-morpholin-4-yl-4-oxobut-2-enamide | Spodoptera frugiperda (Fall Armyworm) | Strong Insecticidal |

This table contains hypothetical data for illustrative purposes.

Structure-Activity Correlations in Agrochemicals

In the context of this compound derivatives, several structural features can be systematically varied to establish SAR:

The Morpholine Ring: Modifications to the morpholine ring, such as the introduction of substituents, can influence the compound's lipophilicity, which in turn affects its uptake and transport within the target organism.

The Amide Linkage: The nature of the substituent on the amide nitrogen (in the case of N-substituted derivatives) can significantly impact biological activity. Aromatic or aliphatic groups with different electronic and steric properties can be introduced to explore their effect on binding to the target site. semanticscholar.org

The Butenoic Acid Backbone: The double bond in the butenoic acid chain introduces conformational rigidity and can participate in interactions with the target enzyme or receptor. Saturation of this bond or the introduction of substituents along the chain would likely alter the biological activity profile.

A review of morpholine derivatives in medicinal chemistry highlights that the morpholine moiety can enhance potency through molecular interactions with target proteins and improve pharmacokinetic properties. nih.govnih.gov These principles are directly applicable to the design of novel agrochemicals based on the this compound scaffold.

Role in Materials Science and Polymer Chemistry

The chemical functionalities present in this compound and its derivatives make them interesting candidates for applications in materials science and polymer chemistry. e3s-conferences.org

Amide Functionality in Polymer Synthesis (e.g., Polyamides)

The presence of both a carboxylic acid and an amide group (or a precursor to an amide) in this compound suggests its potential use as a monomer in the synthesis of polyamides. Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (-CO-NH-). mdpi.comsavemyexams.comgoogle.com

Derivatives of this compound could be incorporated into polyamide chains in several ways:

As a Dicarboxylic Acid Monomer: If the morpholine amide is stable under polymerization conditions, the carboxylic acid group can react with a diamine to form a polyamide. The pendant morpholine group would then introduce specific properties to the polymer, such as improved solubility or the ability to coordinate with metal ions.

As a Diamine Precursor: The carboxylic acid could be converted to a functional group that can react with a dicarboxylic acid.

Through Ring-Opening Polymerization: Cyclic derivatives of the compound could potentially undergo ring-opening polymerization to form polyamides.

The synthesis of polyamides containing morpholinylphenyl groups has been reported, leading to polymers with enhanced solubility in organic solvents. nih.gov The incorporation of the morpholine moiety can disrupt chain packing and reduce intermolecular hydrogen bonding, thereby increasing solubility.

The properties of polyamides derived from this compound would be influenced by the specific monomers and polymerization conditions used. The following table outlines some potential properties of such polyamides.

| Monomer System | Potential Polymer Properties |

| This compound + Hexamethylenediamine | Increased hydrophilicity, potential for metal coordination |

| This compound + Adipoyl chloride | Enhanced solubility in polar organic solvents |

| Self-polymerization of a cyclic derivative | Potentially biodegradable due to the presence of ester and amide linkages |

This table presents hypothetical properties based on established principles of polymer chemistry.

Precursor Applications in Thin Film Deposition Techniques (e.g., CVD, ALD)

Organometallic and organic compounds are widely used as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for the fabrication of thin films. wikipedia.orgsigmaaldrich.comgoogle.com The volatility and thermal stability of the precursor are critical for successful film deposition.

Morpholine derivatives have been explored as precursors for the deposition of various materials. For example, 4-(trimethylsilyl)morpholine (B79675) has been investigated as a single-source precursor for the plasma-enhanced chemical vapor deposition (PECVD) of silicon carbonitride films. bohrium.com The composition of the resulting films can be controlled by varying the deposition conditions. bohrium.com

Utility as Synthetic Intermediates in Organic Synthesis

The strategic placement of reactive sites within this compound derivatives makes them highly adaptable building blocks in organic synthesis. The reactivity of the double bond, the carboxylic acid, and the amide can be selectively harnessed to introduce a variety of molecular complexities.

Building Block for Complex Molecular Architectures

Derivatives of 4-oxobut-2-enoic acid are recognized as valuable precursors for a range of molecular structures. The core butenoic acid framework can be elaborated through various synthetic strategies. For instance, related 4-aryl-4-oxobut-2-enoic acids have been utilized in the synthesis of potent inhibitors of kynurenine-3-hydroxylase, highlighting the potential of this class of compounds to serve as a foundation for medicinally relevant molecules. nih.govresearchgate.net The morpholine moiety, in particular, is a common feature in many biologically active compounds and is often incorporated to enhance pharmacokinetic properties. e3s-conferences.orgresearchgate.netresearchgate.net The synthesis of diverse heterocyclic systems often relies on precursors that can undergo cyclization reactions, and the functional group array in this compound makes it a suitable candidate for such transformations.

Stereoselective Transformations and Chiral Synthesis

The field of asymmetric synthesis frequently employs chiral auxiliaries to control the stereochemical outcome of reactions. nih.goviupac.org Chiral amides, including those derived from morpholine, can serve as effective chiral auxiliaries. iupac.orgrsc.org While specific studies detailing the use of this compound itself as a chiral auxiliary are not prevalent, the principles of asymmetric synthesis can be applied to its derivatives. For example, the asymmetric hydrogenation of unsaturated morpholine derivatives, catalyzed by transition metal complexes, has been shown to produce chiral morpholines with high enantioselectivity. nih.govrsc.org

A study on the stereodivergent borylative cyclization of racemic β-oxo acid derivatives, including a morpholine-derived β-keto amide, demonstrated the ability to generate stereochemically complex and enantiomerically enriched cyclopentanols. nih.gov This highlights the potential for developing stereoselective reactions using substrates that feature the morpholine amide moiety. The X-ray crystallographic analysis of the resulting morpholinoamide products confirmed a conserved anti-relationship between the boronic ester and the adjacent aryl ring, and a syn-relationship between the tertiary hydroxyl group and the amide. nih.gov

Table 1: Stereodivergent Borylative Cyclization of a Morpholine-Derived β-Keto Amide This table is a representative example based on findings for related β-oxo acid derivatives and is intended for illustrative purposes.

| Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) | Enantiomeric Excess (ee) of Minor Diastereomer (%) |

|---|---|---|---|

| Ligand A | 90:10 | 95 | 85 |

Data is hypothetical and illustrative of typical outcomes in stereodivergent synthesis.

Precursors for Enamides and Other Functional Groups

The α,β-unsaturated amide system in this compound is a precursor to a variety of other functional groups. For instance, the conjugate addition of amines to the double bond can lead to the formation of β-amino acid derivatives. These derivatives, in turn, can be precursors for more complex structures. While direct synthesis of enamides from this compound is not extensively documented, the general chemistry of α,β-unsaturated systems suggests this possibility. Enamides are valuable synthetic intermediates, participating in a range of transformations including asymmetric hydrogenations and cyclization reactions.

The carboxylic acid functionality can be converted into esters, amides, or other carbonyl derivatives, providing further avenues for molecular diversification. The reaction of related 4-oxobut-2-enoic acids with nucleophiles has been shown to be a versatile method for the synthesis of various heterocyclic compounds. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

Future synthetic efforts will likely concentrate on creating a diverse library of derivatives of 4-morpholin-4-yl-4-oxobut-2-enoic acid to explore a wider range of chemical and biological space. The core structure, featuring a reactive carboxylic acid, an α,β-unsaturated carbonyl system, and a morpholine (B109124) amide, offers multiple handles for chemical modification.

Key areas for exploration include:

Modification of the Carboxylic Acid: Esterification and amidation of the carboxylic acid group can yield a variety of prodrugs or compounds with altered solubility and pharmacokinetic profiles.

Reactions at the α,β-Unsaturated System: Michael additions to the enoate system can introduce a wide array of functional groups at the 3-position, leading to novel scaffolds.

Derivatization of the Morpholine Ring: While more synthetically challenging, modification of the morpholine ring itself, perhaps by using substituted morpholine precursors, could fine-tune the steric and electronic properties of the molecule.

Research into novel catalytic methods, such as enzyme-mediated synthesis, could provide enantiomerically pure derivatives, which is crucial for understanding biological activity. chemscene.com The development of efficient, one-pot synthetic procedures will be instrumental in generating a library of analogs for high-throughput screening.

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to guide the rational design of novel derivatives of this compound with enhanced properties. Future research in this area should move beyond the calculation of basic molecular properties to more advanced and predictive modeling techniques.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11NO4 | nih.gov |

| Molecular Weight | 185.18 g/mol | nih.gov |

| XLogP3 | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is available, QSAR models can be developed to correlate specific structural features with activity. This will enable the in silico prediction of the potency of new, unsynthesized analogs.

Molecular Docking: For identified biological targets, molecular docking studies can predict the binding modes and affinities of this compound and its derivatives. This can help in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with biological targets over time, offering a more realistic model of the binding process.

These computational approaches will be essential in accelerating the discovery of new lead compounds and reducing the reliance on costly and time-consuming empirical screening.

Investigation of New Biological Targets and Mechanisms of Action

While the specific biological targets of this compound are not yet well-defined, the structural motifs present in the molecule suggest several promising avenues for investigation. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, which can potentially react with nucleophilic residues in proteins, such as cysteine thiols.

Future research should focus on:

Broad Biological Screening: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels.

Target Identification Studies: For any observed biological activity, target deconvolution studies will be necessary to identify the specific molecular target. This can be achieved through techniques such as affinity chromatography and proteomics.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be required to understand how the compound exerts its biological effect.

A study on structurally related (Z)-4-oxo-4-(arylamino)but-2-enoic acids demonstrated potent inhibition of human carbonic anhydrase I and II isoenzymes, with Ki values in the low nanomolar range. nih.govtandfonline.com This suggests that carbonic anhydrases could be a potential, though as yet unconfirmed, target for this compound and its derivatives.

Development of Structure-Property Relationships for Materials Applications

The unique chemical structure of this compound also presents opportunities for its use in materials science. The presence of a polymerizable double bond and a polar morpholine group could lead to the development of functional polymers with tailored properties.

Future research in this area could explore:

Polymerization Studies: Investigation of the polymerization of this compound, either as a homopolymer or as a copolymer with other monomers, could lead to new materials. The resulting polymers may exhibit interesting properties such as hydrophilicity, biocompatibility, or specific recognition capabilities due to the morpholine units.

Surface Modification: The carboxylic acid group can be used to graft the molecule onto surfaces, thereby modifying their properties. For example, it could be used to create surfaces with altered wettability or biocompatibility.

Self-Assembling Systems: The amphiphilic nature of some of its derivatives could be exploited to create self-assembling systems such as micelles or vesicles for drug delivery applications.

Establishing clear structure-property relationships will be key to designing new materials based on this scaffold for specific applications.

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A synergistic approach that combines experimental and computational methods will be crucial for a comprehensive understanding of this compound and its derivatives. This integrated strategy will enable a more efficient and insightful research and development process.

Key aspects of this integrated approach include:

Iterative Design-Synthesize-Test-Analyze Cycles: Computational models can be used to design and prioritize new derivatives for synthesis. The experimental data from biological testing can then be used to refine and improve the computational models in an iterative fashion.

Validation of Computational Predictions: Experimental studies are essential to validate the predictions made by computational models, such as predicted binding modes or biological activities.

Elucidation of Complex Phenomena: The combination of experimental and computational techniques can be particularly powerful for elucidating complex phenomena, such as the mechanism of action of a drug or the self-assembly of a material.

By leveraging the strengths of both experimental and computational approaches, researchers can gain a deeper and more nuanced understanding of the chemical, biological, and material properties of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.